5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one

Catalog No.
S13952895
CAS No.
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one

Product Name

5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one

IUPAC Name

5-prop-2-ynylbicyclo[4.1.0]heptan-2-one

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-2-3-7-4-5-10(11)9-6-8(7)9/h1,7-9H,3-6H2

InChI Key

ZDXVGMHWRJLHPG-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCC(=O)C2C1C2

5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one is a complex organic compound characterized by its bicyclic structure, which consists of a bicyclo[4.1.0] framework with a ketone functional group at the 2-position and a prop-2-yn-1-yl substituent at the 5-position. Its molecular formula is C11H14OC_{11}H_{14}O, and it has a molecular weight of approximately 174.23 g/mol. The compound exhibits notable structural features that influence its chemical reactivity and biological activity.

The chemical behavior of 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one can be analyzed through various reactions typical for ketones and alkynes:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the carbonyl, leading to the formation of alcohols or other derivatives.
  • Alkyne Reactions: The prop-2-yn-1-yl group can participate in reactions characteristic of alkynes, such as hydrogenation, halogenation, or coupling reactions with other organic compounds.

These reactions are critical for synthesizing derivatives or modifying the compound for specific applications.

Research on compounds similar to 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one suggests potential biological activities, including:

  • Antimicrobial Properties: Some bicyclic compounds exhibit antimicrobial effects, which could be explored further for this compound.
  • Neuroactive Effects: Given its structural similarity to known neuroactive compounds, it may have implications in neurological research, particularly concerning orexin receptors and other neurotransmitter systems.

The synthesis of 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing alkyne and carbonyl functionalities, cyclization can yield the bicyclic structure.
  • Functional Group Transformations: Utilizing existing bicyclic ketones and modifying them through alkyne addition or substitution reactions.
  • Multistep Synthesis: A combination of functionalization steps that involve protecting groups and selective reactions to build the desired structure.

Each method requires careful consideration of reaction conditions and purification techniques to achieve high yields and purity.

5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific biological pathways.
  • Agricultural Chemistry: Similar compounds have been investigated for their roles as agrochemicals, particularly against abiotic stresses in plants.

Interaction studies are essential to understand how 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one interacts with biological systems:

  • Receptor Binding Studies: Investigating its affinity for various receptors could reveal its potential therapeutic uses.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems will provide insights into its efficacy and safety.

Several compounds share structural similarities with 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one, making them relevant for comparison:

Compound NameStructure TypeUnique Features
Bicyclo[4.1.0]heptanoneBicyclic ketoneBasic structure without substituents
3,7,7-trimethylbicyclo[4.1.0]heptanoneMethyl-substituted bicyclic ketoneIncreased steric hindrance
5-(Bicyclo[4.1.0]heptan-3-enyl)penta-dienesDiene derivativePotentially different reactivity due to double bonds

These comparisons highlight the unique aspects of 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one in terms of its reactivity and potential applications in medicinal chemistry and agriculture.

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

148.088815002 g/mol

Monoisotopic Mass

148.088815002 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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